molecular formula C19H27N3O2 B6762194 N-(2-cyclopropyloxolan-3-yl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide

N-(2-cyclopropyloxolan-3-yl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide

Cat. No.: B6762194
M. Wt: 329.4 g/mol
InChI Key: WAWIOKLUPPSIRU-UHFFFAOYSA-N
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Description

N-(2-cyclopropyloxolan-3-yl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a cyclopropyloxolan ring, a pyridinylmethyl group, and a piperidine carboxamide moiety

Properties

IUPAC Name

N-(2-cyclopropyloxolan-3-yl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c23-19(21-17-7-11-24-18(17)16-3-4-16)22-9-5-14(6-10-22)12-15-2-1-8-20-13-15/h1-2,8,13-14,16-18H,3-7,9-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWIOKLUPPSIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C(CCO2)NC(=O)N3CCC(CC3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyloxolan-3-yl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Cyclopropyloxolan Ring: This step can be achieved through the cyclopropanation of an appropriate oxolane precursor using reagents such as diazomethane or Simmons-Smith reagents under controlled conditions.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a halomethyl intermediate.

    Piperidine Carboxamide Formation: The final step involves the coupling of the cyclopropyloxolan and pyridinylmethyl intermediates with a piperidine carboxamide derivative, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyloxolan ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the pyridinylmethyl group, converting it to a piperidinylmethyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDCI, HOBt.

Major Products

    Oxidation Products: Oxidized derivatives of the cyclopropyloxolan ring.

    Reduction Products: Reduced forms of the pyridinylmethyl group.

    Substitution Products: Various substituted derivatives at the piperidine nitrogen.

Scientific Research Applications

Chemistry

In chemistry, N-(2-cyclopropyloxolan-3-yl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various chemical reactions.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug

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